molecular formula C11H23N3 B1467851 1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine CAS No. 1353504-87-6

1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine

Cat. No. B1467851
CAS RN: 1353504-87-6
M. Wt: 197.32 g/mol
InChI Key: LLHUGXARJKYRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine is a chemical compound with the empirical formula C9H22Cl3N3 . It is a solid substance and is used by researchers as part of a collection of unique chemicals . It is also known to be an alkaloid with neurotoxicity .


Synthesis Analysis

While specific synthesis methods for 1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine were not found, it’s worth noting that pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .


Molecular Structure Analysis

The molecular weight of 1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine is 278.65 . The SMILES string representation of the molecule is Cl.Cl.Cl.CN1CCN(CC1)C2CCNC2 .


Physical And Chemical Properties Analysis

1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine is a solid substance . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral and should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

1-methyl-4-[(1-methylpyrrolidin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-12-5-7-14(8-6-12)10-11-3-4-13(2)9-11/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHUGXARJKYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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